For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tetrafluoroterephthalonitrile (CAS 1835-49-0)
This technical guide provides a comprehensive overview of Tetrafluoroterephthalonitrile (CAS 1835-49-0), a versatile fluorinated compound. This document details its chemical and physical properties, safety and handling guidelines, synthesis protocols, and key applications in materials science and organic synthesis.
Chemical and Physical Properties
Tetrafluoroterephthalonitrile, also known as Perfluoroterephthalonitrile, is a white to light yellow crystalline solid.[1][2] Its unique structure, featuring a tetrafluorinated benzene ring with two nitrile groups, imparts excellent thermal stability and chemical resistance.[1]
Table 1: Physical and Chemical Properties of Tetrafluoroterephthalonitrile
| Property | Value | Source(s) |
| CAS Number | 1835-49-0 | [1][3] |
| Molecular Formula | C₈F₄N₂ | [1][3][4][5] |
| Molecular Weight | 200.09 g/mol | [3][4][5] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Melting Point | 196 - 200 °C | [1][2][6] |
| Boiling Point | 243.3 ± 40.0 °C at 760 mmHg | [6][7] |
| Density | 1.5 ± 0.1 g/cm³ | [6][8] |
| Solubility | Soluble in hot ethanol and acetone.[8][9] Poor solubility in water.[8] | [8][9] |
| IUPAC Name | 2,3,5,6-tetrafluorobenzene-1,4-dicarbonitrile | [5] |
| Synonyms | Perfluoroterephthalonitrile, 1,4-Dicyanotetrafluorobenzene | [1][5][7] |
Safety and Handling
Tetrafluoroterephthalonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 2: Hazard Identification and Safety Information
| Hazard Class | Description | Source(s) |
| Acute Oral Toxicity | Category 3 (Toxic if swallowed) | [2][10] |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | [10] |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [10] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [10][11] |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [10][11] |
| Target Organ Toxicity | Respiratory system | [10] |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent).
-
Use only in a well-ventilated area or under a chemical fume hood.[10]
-
Do not eat, drink, or smoke when handling this product.[2]
-
In case of accidental ingestion, seek immediate medical attention.[2]
-
Store in a cool, dry place with the container tightly sealed.[8]
-
Avoid contact with strong oxidizing agents and strong bases.[8][10]
Synthesis and Experimental Protocols
The primary method for synthesizing Tetrafluoroterephthalonitrile involves the fluorination of tetrachloroterephthalonitrile.
Experimental Protocol: Synthesis from Tetrachloroterephthalonitrile
This protocol is based on a method described by ChemicalBook and a related patent.[4][8][12]
Materials:
-
Tetrachloroterephthalonitrile
-
Potassium fluoride (dried at 500°C and pulverized)[4]
-
N,N-Dimethylformamide (DMF, desiccated over potassium hydroxide and distilled, water content ≤ 0.02%)[4]
Procedure:
-
A reactor equipped with a reflux condenser is purged with nitrogen gas.
-
The reactor is charged with tetrachloroterephthalonitrile, dry potassium fluoride, and dimethylformamide. For example, 1.330 grams of tetrachloroterephthalonitrile, 1.743 grams of dry potassium fluoride, and 10 milliliters of DMF can be used.[4]
-
The mixture is heated to 130°C with continuous agitation and allowed to react for five hours.[4] Some methods suggest a reaction temperature of up to 160°C.[8]
-
After the reaction is complete, the reactor contents are poured into ice water.
-
A saturated aqueous solution of sodium chloride is added to facilitate the separation of the product.
-
The resulting solid product is separated by filtration, washed with water, and then dried.
-
This method has been reported to yield Tetrafluoroterephthalonitrile with a purity exceeding 99% and a yield of over 80%.[4][12]
Caption: Synthesis workflow for Tetrafluoroterephthalonitrile.
Applications and Reactions
Tetrafluoroterephthalonitrile is a valuable building block in several areas of materials science and chemistry due to its reactivity and the properties it imparts to the resulting materials.
Key Application Areas:
-
High-Performance Polymers: It is a key monomer in the synthesis of high-performance polymers, such as fluorinated polymers with exceptional thermal stability and chemical resistance, making them suitable for aerospace and automotive applications.[1][13]
-
Polymers of Intrinsic Microporosity (PIMs): A primary application is in the creation of PIMs, which are used in gas separation membranes.[3][4][7][13] These have been studied for the efficient separation of gases like H₂ and CO₂.[4][7]
-
Electronics: The compound is used to develop specialized resins and insulating materials for electronic components that require high voltage resistance and thermal stability.[1][13]
-
Organic Synthesis: The fluorine atoms on the benzene ring are susceptible to nucleophilic substitution, and the nitrile groups can be converted into other functional groups like carboxylic acids and amines, making it a versatile intermediate.[8]
-
Fluorinated Dyes: It serves as a precursor in the production of specialized fluorinated dyes for the textile and coating industries.[1]
-
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.[1][8]
Notable Reactions:
-
Reaction with Grignard Reagents: Tetrafluoroterephthalonitrile reacts with alkyl Grignard reagents to yield the corresponding 4-alkyltetrafluorobenzonitriles.[4]
-
Formation of Metal Complexes: It can act as a four-electron donor ligand, forming η²-nitrile complexes with metals like tungsten(II).[4][7]
Caption: Key application areas for Tetrafluoroterephthalonitrile.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Tetrafluoroterephthalonitrile | 1835-49-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. Tetrafluoroterephthalonitrile | 1835-49-0 [chemicalbook.com]
- 5. Tetrafluoroterephthalonitrile | C8F4N2 | CID 15783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,5,6-Tetrafluoroterephthalonitrile | CAS#:1835-49-0 | Chemsrc [chemsrc.com]
- 7. lookchem.com [lookchem.com]
- 8. Page loading... [guidechem.com]
- 9. Tetrafluoroterephthalonitrile 99 1835-49-0 [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chembk.com [chembk.com]
- 12. US3975424A - Method for manufacture of tetrafluoroterephthalonitrile - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
